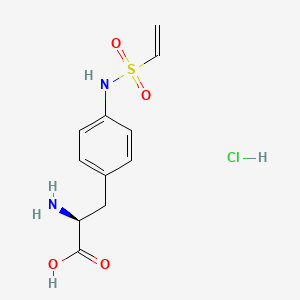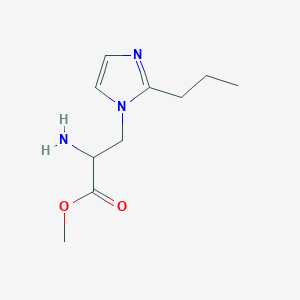
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure with a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the corresponding indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups on the indole ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid include other indole derivatives with different substitutions on the indole ring. Some examples are:
- 2-(4-Bromo-7-fluoro-2-oxoindolin-3-yl)acetic acid
- 2-(4-Chloro-7-methyl-2-oxoindolin-3-yl)acetic acid
- 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)propionic acid
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C10H7ClFNO3 |
|---|---|
Molecular Weight |
243.62 g/mol |
IUPAC Name |
2-(4-chloro-7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClFNO3/c11-5-1-2-6(12)9-8(5)4(3-7(14)15)10(16)13-9/h1-2,4H,3H2,(H,13,16)(H,14,15) |
InChI Key |
CBLCAKKSMCCKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(C(=O)NC2=C1F)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)
![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)

![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)


![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)
![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)



